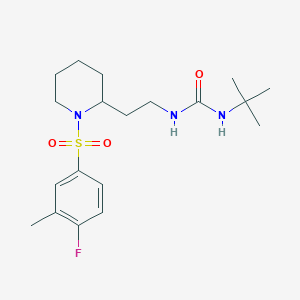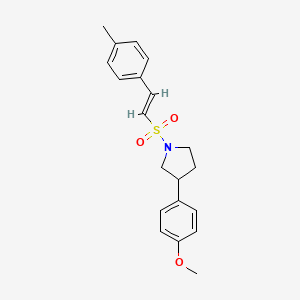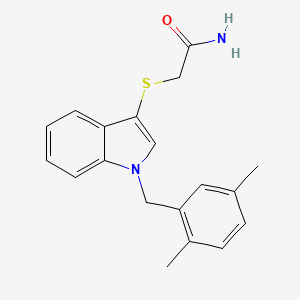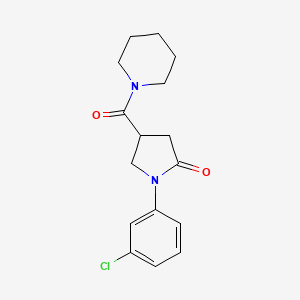
2-(3,5-Diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,5-Diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide” is a chemical compound with the molecular formula C13H19N3O2 . It is a derivative of quinone imines, which are a large family of quinoid compounds present in natural products, endogenous biochemical substances, medicines, and the environment .
Synthesis Analysis
The synthesis of this compound and its derivatives can involve halogenation. The degree of halogenation can be controlled by varying the reaction conditions . The maximum number of halogen atoms were introduced into 2,6 (3,5)-dimethyl- and 3,5-diisopropyl-substituted substrates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bulky isopropyl groups in the quinoid ring . The axial orientation of alkyl substituents in the cyclohexene products suggests syn addition of halogens to the C=C double bond of the quinoid ring .Chemical Reactions Analysis
In the context of chemical reactions, this compound can undergo halogenation, resulting in derivatives containing up to four halogen atoms . The degree of halogenation can be controlled by varying the reaction conditions .科学的研究の応用
Synthesis and Biological Activity
Research has led to the synthesis of compounds related to 2-(3,5-Diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide. For instance, Gein et al. (2021) synthesized 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides, a structure confirmed through various spectroscopy methods and X-ray diffraction data. These compounds were studied for their antimicrobial and analgesic activity, showing potential applications in these fields (Gein et al., 2021).
Fluorescent Probing in Biological and Water Samples
Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting hydrazine, a related compound, in biological and water samples. This probe could sense hydrazine via an intramolecular charge transfer pathway and exhibits low cytotoxicity, reasonable cell permeability, a large Stokes shift, and a low detection limit. This innovation is significant for environmental and biological sample testing (Zhu et al., 2019).
Anti-Influenza Virus Activity
Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their corresponding derivatives, which were tested for anti-influenza A virus (subtype H5N1) activity. The study found several compounds with significant antiviral activities, suggesting potential applications in antiviral drug development (Hebishy et al., 2020).
Electrophilic Aminations
A study by Andreae and Schmitz (1991) discussed cyclohexanespiro-3'-oxaziridine, which transfers its NH group to various nucleophiles. This process enabled the synthesis of a wide range of compounds, including hydrazines and hydrazino acids, demonstrating the versatility of these types of chemical reactions (Andreae & Schmitz, 1991).
Synthesis of Dihydropyrrolizines
Calvo et al. (2002) utilized Weinreb 3-(pyrrolidin-2-ylidene)propionamides and Weinreh N-vinylprolinamides for the synthesis of 2,3-di-hydropyrrolizines. The selective reaction with organometallic compounds allowed the synthesis of a variety of carbonyl intermediates, showcasing the compound's utility in creating diverse molecular structures (Calvo et al., 2002).
作用機序
Quinone imines are highly active metabolites capable of causing harmful consequences in vivo. They are responsible for cytotoxicity, immunotoxicity, and carcinogenesis . On the other hand, they can act as cytoprotectants, exhibit anti-inflammatory activity, and modify redox status . The mechanisms of these processes are very complex and are determined by a large number of factors, including the redox potential of quinone imine and its electrophilicity .
The degree of halogenation can be controlled by variation of the reaction conditions only in the reactions with 2,6 (3,5)dimethyl derivatives . The maximum number of halogen atoms were introduced into 2,6 (3,5)-dimethyl- and 3,5-diisopropyl-substituted substrates .
特性
IUPAC Name |
[4-hydroxy-3,5-di(propan-2-yl)phenyl]iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-7(2)10-5-9(15-16-13(14)18)6-11(8(3)4)12(10)17/h5-8,17H,1-4H3,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHIBJRFCCFRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)N=NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2605117.png)

![2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2605119.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2605122.png)
![5-Chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2605124.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)


![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605133.png)
![Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2605134.png)
